molecular formula C5H9NO2 B3373702 N-cyclopropyl-2-hydroxyacetamide CAS No. 1011573-71-9

N-cyclopropyl-2-hydroxyacetamide

Cat. No.: B3373702
CAS No.: 1011573-71-9
M. Wt: 115.13 g/mol
InChI Key: CDMWWSWVOOAADG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxyacetamide: is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropylamine Route

      Starting Materials: Cyclopropylamine and glyoxylic acid.

      Reaction Conditions: The reaction typically occurs in an aqueous medium at room temperature. Cyclopropylamine reacts with glyoxylic acid to form N-cyclopropyl-2-hydroxyacetamide through a condensation reaction.

      Procedure: Cyclopropylamine is added to a solution of glyoxylic acid under stirring. The mixture is allowed to react for several hours, followed by purification through recrystallization or chromatography.

  • Cyclopropyl Isocyanate Route

      Starting Materials: Cyclopropyl isocyanate and glycolic acid.

      Reaction Conditions: This reaction is carried out in an organic solvent such as dichloromethane at low temperatures.

      Procedure: Cyclopropyl isocyanate is slowly added to a solution of glycolic acid in dichloromethane. The reaction mixture is stirred at low temperature until completion, followed by purification.

Industrial Production Methods

Industrial production of this compound typically involves the cyclopropylamine route due to its simplicity and cost-effectiveness. Large-scale synthesis is carried out in batch reactors with controlled temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Mild to moderate temperatures in aqueous or organic solvents.

      Products: Oxidation of the hydroxy group can lead to the formation of N-cyclopropyl-2-oxoacetamide.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Typically carried out in anhydrous solvents at low temperatures.

      Products: Reduction can convert the amide group to an amine, yielding N-cyclopropyl-2-hydroxyethylamine.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Reactions are performed under anhydrous conditions.

      Products: Substitution of the hydroxy group can produce N-cyclopropyl-2-chloroacetamide.

Scientific Research Applications

Chemistry

N-cyclopropyl-2-hydroxyacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-hydroxyacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and specificity, while the hydroxyacetamide moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-oxoacetamide: Similar structure but with an oxo group instead of a hydroxy group.

    N-cyclopropyl-2-hydroxyethylamine: Similar structure but with an amine group instead of an amide group.

    N-cyclopropyl-2-chloroacetamide: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

N-cyclopropyl-2-hydroxyacetamide is unique due to the presence of both the cyclopropyl and hydroxyacetamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-5(8)6-4-1-2-4/h4,7H,1-3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWWSWVOOAADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011573-71-9
Record name N-cyclopropyl-2-hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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